molecular formula C9H7Br2NO2 B3260409 2,3-Dibromo-4,5-dimethoxybenzonitrile CAS No. 330462-55-0

2,3-Dibromo-4,5-dimethoxybenzonitrile

Cat. No.: B3260409
CAS No.: 330462-55-0
M. Wt: 320.96 g/mol
InChI Key: BNNWKIXDOAZGTC-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C₉H₇Br₂NO₂ and a molecular mass of 320.97 g/mol . This compound is characterized by the presence of two bromine atoms, two methoxy groups, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4,5-dimethoxybenzonitrile typically involves the bromination of 4,5-dimethoxybenzonitrile. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dibromo-4,5-dimethoxybenzonitrile is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy groups may also contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-4,5-dimethoxybenzaldehyde
  • 2,3-Dibromo-4,5-dimethoxybenzoic acid
  • 2,3-Dibromo-4,5-dimethoxybenzene

Uniqueness

2,3-Dibromo-4,5-dimethoxybenzonitrile is unique due to the presence of both bromine atoms and a nitrile group on the same benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dibromo-4,5-dimethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO2/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNWKIXDOAZGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C#N)Br)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286778
Record name 2,3-Dibromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330462-55-0
Record name 2,3-Dibromo-4,5-dimethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330462-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-4,5-dimethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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